![molecular formula C17H19NO6 B5708957 ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)
ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, also known as Compound A, is a synthetic compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation, including DNA polymerase, topoisomerase, and protein kinase. It may also modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A in lab experiments is its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
One limitation of using ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A and its potential side effects.
Future Directions
There are several potential future directions for research on ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A. One area of focus could be on further elucidating its mechanism of action and identifying potential targets for drug development. Additionally, more research is needed to fully understand the potential side effects of ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A and how it interacts with other drugs. Finally, there is potential for the development of new anti-cancer and anti-inflammatory drugs based on the structure of ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A.
Synthesis Methods
Ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A is synthesized through a multi-step process involving the condensation of 4-methyl-2-oxo-2H-chromene-3-carbaldehyde with ethyl 3-bromoacrylate, followed by reduction and amidation. The final product is obtained through purification and isolation.
Scientific Research Applications
Ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate A has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
properties
IUPAC Name |
ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-3-22-16(20)7-6-13-10(2)12-5-4-11(23-9-15(18)19)8-14(12)24-17(13)21/h4-5,8H,3,6-7,9H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDGJRIPIASRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)N)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.